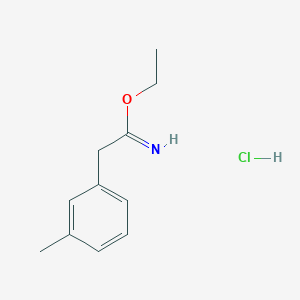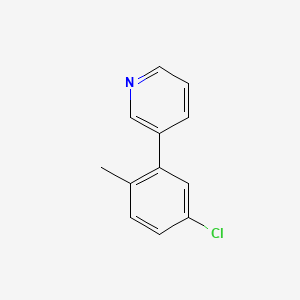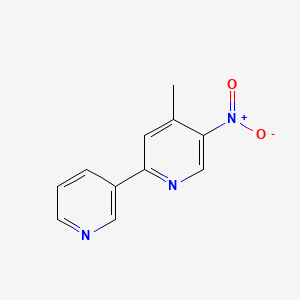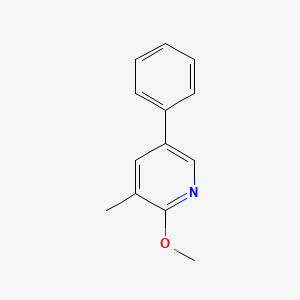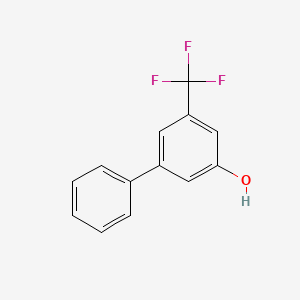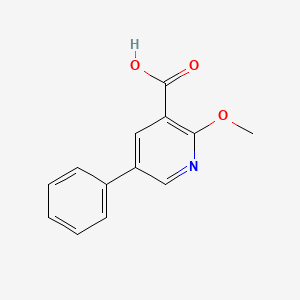
2-Methoxy-5-phenylnicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-phenylnicotinic acid (2-MPA) is a chemical compound belonging to the family of nicotinic acids. It is a white crystalline powder with a melting point of 173-175°C and a boiling point of 285-290°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. 2-MPA has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
2-Methoxy-5-phenylnicotinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-methoxy-5-phenylnicotinamide and 2-methoxy-5-phenylnicotinic acid ethyl ester. It has also been used in the synthesis of various nitro compounds, including 2-methoxy-5-nitrobenzaldehyde, 2-methoxy-5-nitrobenzyl alcohol, and 2-methoxy-5-nitrophenol. In addition, 2-Methoxy-5-phenylnicotinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anti-cancer drug imatinib.
作用機序
2-Methoxy-5-phenylnicotinic acid, 95% works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins and thromboxanes. By blocking the activity of COX, 2-Methoxy-5-phenylnicotinic acid, 95% prevents the synthesis of these compounds, which are involved in the regulation of inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
2-Methoxy-5-phenylnicotinic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal studies. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 2-Methoxy-5-phenylnicotinic acid, 95% has been found to have antioxidant, antifungal, and antimicrobial properties.
実験室実験の利点と制限
2-Methoxy-5-phenylnicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available in high purity. In addition, it is stable and can be stored for long periods of time. However, it is not water-soluble and must be dissolved in organic solvents before use.
将来の方向性
There are several potential future directions for 2-Methoxy-5-phenylnicotinic acid, 95% research. One potential application is in the development of new anti-inflammatory drugs. 2-Methoxy-5-phenylnicotinic acid, 95% has been shown to have anti-inflammatory effects, and further research could lead to the development of novel drugs that target inflammation. Another potential application is in the development of new antibiotics. 2-Methoxy-5-phenylnicotinic acid, 95% has been found to have antimicrobial properties, and further research could lead to the development of new antibiotics to treat bacterial infections. Finally, 2-Methoxy-5-phenylnicotinic acid, 95% could be used in the development of new cosmetics. Its antioxidant and antifungal properties could be used to develop new skin care products.
合成法
2-Methoxy-5-phenylnicotinic acid, 95% is synthesized through a process called the N-alkylation reaction, which involves the reaction of a primary amine with an alkyl halide in an aqueous medium. The reaction produces a compound with an N-alkyl group in place of the amine group. In the case of 2-Methoxy-5-phenylnicotinic acid, 95%, the reaction is carried out using 2-methoxy-5-chloronitrobenzene and an amine, such as pyridine, to produce the desired product.
特性
IUPAC Name |
2-methoxy-5-phenylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-11(13(15)16)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJCEWLVWUIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673504 |
Source


|
| Record name | 2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
CAS RN |
1214389-83-9 |
Source


|
| Record name | 2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
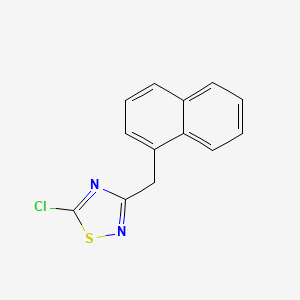
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)
